6-(Aminomethyl)pyridin-3-amine Dihydrochloride: Physical Properties & Technical Characterization
6-(Aminomethyl)pyridin-3-amine Dihydrochloride: Physical Properties & Technical Characterization
[1]
Abstract 6-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS: 926018-98-6) is a critical bifunctional heterocyclic building block used extensively in medicinal chemistry.[1] Characterized by a pyridine core substituted with a primary amine at the C3 position and an aminomethyl group at the C6 position, this compound serves as a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and PROTAC® linkers.[2] This technical guide provides a comprehensive analysis of its physical properties, spectroscopic signatures, and handling protocols, designed for researchers requiring high-fidelity data for synthetic planning.[2]
Chemical Identity & Structural Analysis[1][3][4]
The compound exists primarily as a dihydrochloride salt, which confers stability and water solubility compared to its hygroscopic free base.[2]
| Property | Data |
| IUPAC Name | 6-(Aminomethyl)pyridin-3-amine dihydrochloride |
| Common Synonyms | 2-(Aminomethyl)-5-aminopyridine 2HCl; [5-Aminopyridin-2-yl]methanamine dihydrochloride |
| CAS Number (Salt) | 926018-98-6 |
| CAS Number (Free Base) | 771574-03-9 |
| Molecular Formula | C₆H₉N₃[1][3][4][5][6][7] · 2HCl |
| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Free Base) |
| SMILES | NC1=CC=C(CN)N=C1.Cl.Cl |
| InChI Key | YXDAMOUNDLMYLT-UHFFFAOYSA-N |
Structural Visualization & Protonation Sites
The following diagram illustrates the core structure and the distinct protonation environments critical for coupling reactions.
Physical & Chemical Properties[1][4][5][6][8][10][11][12][13]
The dihydrochloride salt is the preferred form for storage and handling due to the oxidative instability of the free electron-rich pyridine ring.[1]
Quantitative Data Summary
| Property | Value / Observation | Condition / Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; darkens upon oxidation.[1][8] |
| Melting Point | > 200°C (Decomposition) | Typical for pyridine HCl salts; exact MP depends on hydration.[1] |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic lattice.[1] |
| Solubility (DMSO) | Soluble | Suitable for biological assay stock solutions.[1] |
| Solubility (Organic) | Insoluble in Et₂O, Hexanes, DCM | Requires free-basing for extraction into organics. |
| pKa₁ (Ring N) | ~ 3.5 (Predicted) | Lowered by inductive effect of C6-ammonium group.[1] |
| pKa₂ (Side Chain) | ~ 9.0 (Predicted) | Typical primary aliphatic amine. |
| Hygroscopicity | High | Store in desiccator; weigh rapidly.[1] |
Senior Scientist Insight: The pKa Implications
In coupling reactions (e.g., amide bond formation), the C6-aminomethyl group (pKa ~9.[2]0) is the primary nucleophile once deprotonated.[1] The C3-amino group is significantly less nucleophilic (aniline-like) and often requires forcing conditions or catalysis to react if the C6-amine is protected.[1] When using the dihydrochloride salt in acylation, at least 2.5 equivalents of base (e.g., DIPEA, TEA) are required to neutralize the HCl and liberate the aliphatic amine.[2]
Spectroscopic Characterization
Validating the identity of 926018-98-6 requires distinguishing the two distinct primary amine signals and the aromatic substitution pattern.[1]
¹H NMR Interpretation (DMSO-d₆, 400 MHz)
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δ 8.5 - 9.0 ppm (Broad s, 3H): Ammonium protons (-CH₂-NH ₃⁺).[1] Exchangeable with D₂O.
-
δ 7.8 - 8.2 ppm (d, 1H): Pyridine C2-H. Deshielded by adjacent Ring N.[1]
-
δ 7.2 - 7.5 ppm (m, 2H): Pyridine C4-H and C5-H.[1]
-
δ 4.0 - 4.2 ppm (s/d, 2H): Benzylic-like -CH ₂-NH₂.[1] Key diagnostic peak; shifts upfield (~3.8 ppm) upon neutralization.[1]
-
Note: The C3-NH₂ protons may appear broad around 5.0-6.0 ppm or be obscured by water exchange in the salt form.[1]
Mass Spectrometry (ESI+)
-
[M+H]⁺: m/z 124.1 (Free base mass + H⁺).
-
Fragmentation: Loss of NH₃ (m/z ~107) is a common fragmentation pathway for aminomethyl pyridines.[1]
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .[1] The compound is sensitive to CO₂ (carbamate formation on aliphatic amine) and oxidation (darkening of the pyridine ring).
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.[1]
Safety (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhalation of dust.[1]
Experimental Protocols
Protocol A: Preparation of Free Base for Organic Synthesis
Rationale: Many cross-coupling reactions require the neutral amine to prevent catalyst poisoning or solubility issues in non-polar solvents.
-
Dissolution: Dissolve 1.0 g (5.1 mmol) of 6-(Aminomethyl)pyridin-3-amine dihydrochloride in 10 mL of minimal water.
-
Neutralization: Cool to 0°C. Slowly add saturated Na₂CO₃ or 1M NaOH until pH ~10. Caution: Exothermic.[1]
-
Extraction: Extract immediately with n-Butanol or IPA/CHCl₃ (1:3) (3 x 15 mL). Note: Simple DCM extraction is often inefficient due to high water solubility.[1]
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure at <40°C to yield the free base as a pale yellow oil/solid. Use immediately.
Protocol B: Synthesis Workflow (Reductive Route)
If the compound is unavailable, it is synthesized via the reduction of 6-cyano-3-aminopyridine.[1]
[2]
Applications in Drug Discovery[2][8]
This scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric vectors for ligand-protein interactions.[1][2]
-
Kinase Inhibitors: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases (e.g., mTOR, PI3K), while the aminomethyl group extends into the solvent front or ribose pocket.[2]
-
PROTAC® Linkers: The primary aliphatic amine provides a clean attachment point for linkers (PEG, alkyl chains) connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).[2]
-
Fragment-Based Design: Its low molecular weight (123 Da free base) and high solubility make it an ideal fragment for NMR or X-ray crystallographic screening.[1]
References
-
BLD Pharm. (2025).[1] Product Analysis: 6-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS 926018-98-6).[1][6] Retrieved from
-
PubChem. (2025).[1] Compound Summary: 6-(Aminomethyl)pyridin-3-amine.[1][6][7][9] National Library of Medicine.[1] Retrieved from
-
ChemicalBook. (2025).[1] Physical Properties of Aminopyridine Derivatives. Retrieved from
-
Liu, Q., et al. (2011).[2] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473–1480.[2] (Contextual reference for aminopyridine scaffolds in kinase inhibitors). Retrieved from
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